molecular formula C27H23NO3 B14117550 (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone

(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone

Cat. No.: B14117550
M. Wt: 409.5 g/mol
InChI Key: GAVQCMBKQHEBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone typically involves the reaction of 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various organic reactions and is utilized in the development of new materials .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes and sensors for detecting specific biomolecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of molecules with specific biological activities .

Industry

In industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Bis(4-methoxyphenyl)amino)phenyl)(phenyl)methanone is unique due to its combination of methoxy, amino, and carbonyl functional groups. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in materials science, organic electronics, and pharmaceuticals .

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-phenylmethanone

InChI

InChI=1S/C27H23NO3/c1-30-25-16-12-23(13-17-25)28(24-14-18-26(31-2)19-15-24)22-10-8-21(9-11-22)27(29)20-6-4-3-5-7-20/h3-19H,1-2H3

InChI Key

GAVQCMBKQHEBNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.